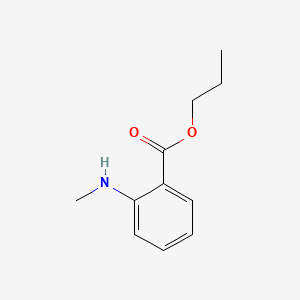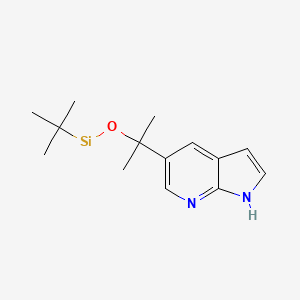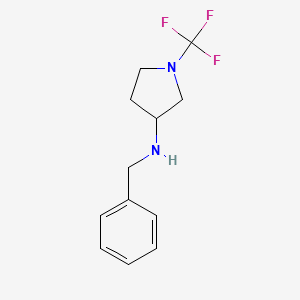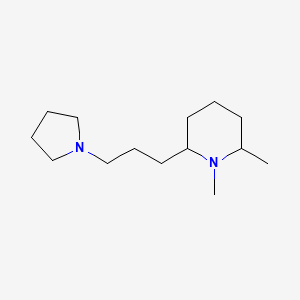
Benzoic acid, 2-(methylamino)-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(methylamino)-, propyl ester, also known as n-Propyl N-methyl anthranilate or Propyl N-methyl anthranylate, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a methylamino group and a propyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(methylamino)-, propyl ester typically involves the esterification of benzoic acid derivatives with propanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(methylamino)-, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the methylamino group under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Benzoic acid, 2-(methylamino)-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(methylamino)-, propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-(methylamino)-, methyl ester: Similar structure but with a methyl ester group instead of a propyl ester group.
Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester: Similar structure but with a 2-methylpropyl ester group.
Benzoic acid, 2-methylpropyl ester: Lacks the methylamino group.
Uniqueness
Benzoic acid, 2-(methylamino)-, propyl ester is unique due to the presence of both a methylamino group and a propyl ester group, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
55320-72-4 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
propyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |
Clé InChI |
FRPUEBLBJZHNFU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=CC=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)



![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13955055.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
![1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone](/img/structure/B13955063.png)

